molecular formula C11H12ClN3 B13011026 2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine

2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine

Cat. No.: B13011026
M. Wt: 221.68 g/mol
InChI Key: RNTKEWPIHWLPPP-UHFFFAOYSA-N
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Description

2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine is an organic compound that belongs to the class of heterocyclic amines It features a pyrazole ring substituted with a 4-chlorophenyl group and an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine typically involves the formation of the pyrazole ring followed by the introduction of the chlorophenyl group and the ethanamine side chain. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring. The chlorophenyl group can be introduced via electrophilic aromatic substitution, and the ethanamine side chain can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to ensure efficient production. The use of continuous flow reactors and other advanced technologies can further enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)ethylamine: This compound shares the chlorophenyl group but lacks the pyrazole ring.

    4-Chlorophenethylamine: Similar to 2-(4-Chlorophenyl)ethylamine but with a different substitution pattern.

    1-(4-Chlorophenyl)-1H-pyrazole: Contains the pyrazole ring and chlorophenyl group but lacks the ethanamine side chain.

Uniqueness

2-(5-(4-Chlorophenyl)-1H-pyrazol-1-yl)ethanamine is unique due to the combination of its pyrazole ring, chlorophenyl group, and ethanamine side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)pyrazol-1-yl]ethanamine

InChI

InChI=1S/C11H12ClN3/c12-10-3-1-9(2-4-10)11-5-7-14-15(11)8-6-13/h1-5,7H,6,8,13H2

InChI Key

RNTKEWPIHWLPPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=NN2CCN)Cl

Origin of Product

United States

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